Nirogacestat

Catalog No.
S537258
CAS No.
1290543-63-3
M.F
C27H41F2N5O
M. Wt
489.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nirogacestat

CAS Number

1290543-63-3

Product Name

Nirogacestat

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide

Molecular Formula

C27H41F2N5O

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1

InChI Key

VFCRKLWBYMDAED-REWPJTCUSA-N

SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

PF-03084014; PF03084014; PF 03084014; PF-3084014; PF3084014; PF 3084014; Nirogacestat

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F

Description

The exact mass of the compound Nirogacestat is 489.32792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Desmoid tumors are rare aggressive tumors that arise from connective tissue. Notch signaling plays a vital role in cell fate decisions and has been implicated in the development and progression of desmoid tumors. Nirogacestat works by binding to the gamma secretase enzyme, preventing it from cleaving Notch receptors. This inhibition disrupts Notch signaling, potentially leading to the suppression of tumor growth and survival [].

Clinical Trials

The most significant scientific research on Nirogacestat comes from the phase 3 DeFi clinical trial (NCT03785964). This double-blind, placebo-controlled study evaluated the efficacy and safety of Nirogacestat in patients with progressive desmoid tumors. The results were highly promising, demonstrating that Nirogacestat significantly reduced the risk of disease progression or death by 71% compared to placebo []. This finding led to the FDA approval of Nirogacestat for the treatment of adult patients with desmoid tumors in November 2023 [].

Ongoing Research

While Nirogacestat has shown great promise in desmoid tumors, scientific research continues to explore its potential applications. Ongoing research efforts might investigate:

  • Combination therapies: Combining Nirogacestat with other targeted therapies or chemotherapy to improve treatment outcomes.
  • Other tumor types: Evaluating the efficacy of Nirogacestat in other cancers where Notch signaling is dysregulated.
  • Long-term effects: Studying the long-term safety and efficacy of Nirogacestat in desmoid tumors.

Nirogacestat, marketed under the brand name Ogsiveo, is a selective gamma secretase inhibitor primarily indicated for the treatment of desmoid tumors. These tumors are rare, locally aggressive, and often recur, making effective treatment essential. Nirogacestat operates by inhibiting the gamma secretase enzyme, which is crucial for the proteolytic activation of the Notch receptor pathway—a pathway implicated in tumor growth when dysregulated . The compound is chemically identified as (S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide dihydrobromide, with a molecular formula of C27H43Br2F2N5O and a molecular weight of 651.48 g/mol .

Nirogacestat works by selectively inhibiting gamma secretase, an enzyme crucial for the Notch signaling pathway. The Notch pathway regulates cell fate decisions, including proliferation, differentiation, and survival. By inhibiting gamma secretase, Nirogacestat prevents the cleavage of Notch receptor proteins, thereby blocking the downstream signaling cascade essential for desmoid tumor growth [].

Clinical trials have shown that Nirogacestat is generally well-tolerated. However, some common side effects include diarrhea, ovarian toxicity, rash, nausea, fatigue, and mouth sores []. More research is needed to fully understand the long-term safety profile of Nirogacestat.

Nirogacestat exhibits significant biological activity against desmoid tumors. In clinical trials, it demonstrated a marked improvement in progression-free survival compared to placebo. For instance, in a pivotal phase 3 trial, patients receiving nirogacestat experienced a 76% likelihood of being event-free at two years compared to 44% for those on placebo . Common side effects include diarrhea, nausea, fatigue, and ovarian dysfunction in women of childbearing potential .

Nirogacestat is primarily used for treating desmoid tumors that are unresectable or have recurred after surgery. Its approval by the United States Food and Drug Administration in November 2023 marked it as the first treatment specifically approved for this indication . Ongoing research is exploring its efficacy in combination with other therapies for different types of cancers, including multiple myeloma .

Nirogacestat is metabolized predominantly by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway can be influenced by other drugs that inhibit or induce CYP3A activity. Strong or moderate inhibitors can increase nirogacestat exposure and potentially lead to adverse effects, while inducers may reduce its effectiveness . Additionally, gastric acid-reducing agents can decrease its serum concentrations due to its poor solubility at higher pH levels .

Several compounds share pharmacological properties with nirogacestat as gamma secretase inhibitors or are involved in similar pathways:

Compound NameMechanism of ActionIndicationsUnique Features
DAPTGamma secretase inhibitorVarious cancersNon-selective; broader application
LY411575Gamma secretase inhibitorAlzheimer's disease researchPrimarily studied for neurodegeneration
PF-03084014Similar structure; gamma secretase inhibitorDesmoid tumorsPredecessor compound studied before nirogacestat

Nirogacestat's selectivity for certain pathways differentiates it from these compounds, making it particularly effective for desmoid tumors while minimizing off-target effects seen with less selective inhibitors like DAPT .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

489.32791727 g/mol

Monoisotopic Mass

489.32791727 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QZ62892OFJ

Drug Indication

Nirogacestat is indicated for adult patients with progressing desmoid tumors who require systemic treatment.

Mechanism of Action

Nirogacestat is a gamma secretase inhibitor that blocks proteolytic activation of the Notch receptor. When dysregulated, Notch can activate pathways that contribute to tumor growth.

Absorption Distribution and Excretion

The following pharmacokinetics parameters in patients with desmoid tumors were calculated as follows: Cmax (508 (62) ng/mL), AUC0-tau (u 3370 (58) ng·h/mL), time to steady state (6 days), and Tmax (1.5 (0.5, 6.5) hours).
Nirogacestat is excreted mostly in feces (38%) and urine 17%, with less than 1% of the unchanged drug remains in the urine. It can also be eliminated through expired air (9.7%).
The apparent volume of distribution [Mean (%CV)] of nirogacestat is 1430 (65) L.
The apparent systemic clearance [Mean (%CV)] of nirogacestat is 45 (58) L/hr.

Metabolism Metabolites

Nirogacestat is expected to be metabolized primarily through the N-dealkylation via CYP3A4 (85%), with the involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in a minor secondary pathway.

Wikipedia

Nirogacestat

Biological Half Life

The terminal elimination half-life [Mean (%CV)] of nirogacestat is 23 (37) hr .

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Locatelli MA, Aftimos P, Dees EC, LoRusso PM, Pegram MD, Awada A, Huang B, Cesari R, Jiang Y, Shaik MN, Kern KA, Curigliano G. Phase I study of the gamma secretase inhibitor PF-03084014 in combination with docetaxel in patients with advanced triple-negative breast cancer. Oncotarget. 2016 Nov 30. doi: 10.18632/oncotarget.13727. [Epub ahead of print] PubMed PMID: 27906684.
2: Cui D, Dai J, Keller JM, Mizokami A, Xia S, Keller ET. Notch Pathway Inhibition Using PF-03084014, a γ-Secretase Inhibitor (GSI), Enhances the Antitumor Effect of Docetaxel in Prostate Cancer. Clin Cancer Res. 2015 Oct 15;21(20):4619-29. doi: 10.1158/1078-0432.CCR-15-0242. PubMed PMID: 26202948; PubMed Central PMCID: PMC4609279.
3: Zhang CC, Yan Z, Giddabasappa A, Lappin PB, Painter CL, Zhang Q, Li G, Goodman J, Simmons B, Pascual B, Lee J, Levkoff T, Nichols T, Xie Z. Comparison of dynamic contrast-enhanced MR, ultrasound and optical imaging modalities to evaluate the antiangiogenic effect of PF-03084014 and sunitinib. Cancer Med. 2014 Jun;3(3):462-71. doi: 10.1002/cam4.215. PubMed PMID: 24573979; PubMed Central PMCID: PMC4101737.
4: Messersmith WA, Shapiro GI, Cleary JM, Jimeno A, Dasari A, Huang B, Shaik MN, Cesari R, Zheng X, Reynolds JM, English PA, McLachlan KR, Kern KA, LoRusso PM. A Phase I, dose-finding study in patients with advanced solid malignancies of the oral γ-secretase inhibitor PF-03084014. Clin Cancer Res. 2015 Jan 1;21(1):60-7. doi: 10.1158/1078-0432.CCR-14-0607. PubMed PMID: 25231399.
5: López-Guerra M, Xargay-Torrent S, Rosich L, Montraveta A, Roldán J, Matas-Céspedes A, Villamor N, Aymerich M, López-Otín C, Pérez-Galán P, Roué G, Campo E, Colomer D. The γ-secretase inhibitor PF-03084014 combined with fludarabine antagonizes migration, invasion and angiogenesis in NOTCH1-mutated CLL cells. Leukemia. 2015 Jan;29(1):96-106. doi: 10.1038/leu.2014.143. PubMed PMID: 24781018.
6: Carol H, Maris JM, Kang MH, Reynolds CP, Kolb EA, Gorlick R, Keir ST, Wu J, Kurmasheva RT, Houghton PJ, Smith MA, Lock RB, Lyalin D. Initial testing (stage 1) of the notch inhibitor PF-03084014, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2014 Aug;61(8):1493-6. doi: 10.1002/pbc.25026. Erratum in: Pediatr Blood Cancer. 2014 Sep;61(9):1716. Lyalin, Dmitry [added]. PubMed PMID: 24664981; PubMed Central PMCID: PMC4225044.
7: Arcaroli JJ, Quackenbush KS, Purkey A, Powell RW, Pitts TM, Bagby S, Tan AC, Cross B, McPhillips K, Song EK, Tai WM, Winn RA, Bikkavilli K, Vanscoyk M, Eckhardt SG, Messersmith WA. Tumours with elevated levels of the Notch and Wnt pathways exhibit efficacy to PF-03084014, a γ-secretase inhibitor, in a preclinical colorectal explant model. Br J Cancer. 2013 Aug 6;109(3):667-75. doi: 10.1038/bjc.2013.361. PubMed PMID: 23868008; PubMed Central PMCID: PMC3738122.
8: Zhang CC, Yan Z, Zong Q, Fang DD, Painter C, Zhang Q, Chen E, Lira ME, John-Baptiste A, Christensen JG. Synergistic effect of the γ-secretase inhibitor PF-03084014 and docetaxel in breast cancer models. Stem Cells Transl Med. 2013 Mar;2(3):233-42. doi: 10.5966/sctm.2012-0096. PubMed PMID: 23408105; PubMed Central PMCID: PMC3659764.
9: Zhang CC, Pavlicek A, Zhang Q, Lira ME, Painter CL, Yan Z, Zheng X, Lee NV, Ozeck M, Qiu M, Zong Q, Lappin PB, Wong A, Rejto PA, Smeal T, Christensen JG. Biomarker and pharmacologic evaluation of the γ-secretase inhibitor PF-03084014 in breast cancer models. Clin Cancer Res. 2012 Sep 15;18(18):5008-19. doi: 10.1158/1078-0432.CCR-12-1379. PubMed PMID: 22806875.
10: Samon JB, Castillo-Martin M, Hadler M, Ambesi-Impiobato A, Paietta E, Racevskis J, Wiernik PH, Rowe JM, Jakubczak J, Randolph S, Cordon-Cardo C, Ferrando AA. Preclinical analysis of the γ-secretase inhibitor PF-03084014 in combination with glucocorticoids in T-cell acute lymphoblastic leukemia. Mol Cancer Ther. 2012 Jul;11(7):1565-75. doi: 10.1158/1535-7163.MCT-11-0938. PubMed PMID: 22504949; PubMed Central PMCID: PMC3392513.
11: Wei P, Walls M, Qiu M, Ding R, Denlinger RH, Wong A, Tsaparikos K, Jani JP, Hosea N, Sands M, Randolph S, Smeal T. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design. Mol Cancer Ther. 2010 Jun;9(6):1618-28. doi: 10.1158/1535-7163.MCT-10-0034. PubMed PMID: 20530712.
12: Papayannidis C, DeAngelo DJ, Stock W, Huang B, Shaik MN, Cesari R, Zheng X, Reynolds JM, English PA, Ozeck M, Aster JC, Kuo F, Huang D, Lira PD, McLachlan KR, Kern KA, Garcia-Manero G, Martinelli G. A Phase 1 study of the novel gamma-secretase inhibitor PF-03084014 in patients with T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. Blood Cancer J. 2015 Sep 25;5:e350. doi: 10.1038/bcj.2015.80. PubMed PMID: 26407235; PubMed Central PMCID: PMC4648526.
13: Shang H, Braggio D, Lee YJ, Al Sannaa GA, Creighton CJ, Bolshakov S, Lazar AJ, Lev D, Pollock RE. Targeting the Notch pathway: A potential therapeutic approach for desmoid tumors. Cancer. 2015 Nov 15;121(22):4088-96. doi: 10.1002/cncr.29564. PubMed PMID: 26349011; PubMed Central PMCID: PMC4635059.
14: Wang K, Zhang Q, Li D, Ching K, Zhang C, Zheng X, Ozeck M, Shi S, Li X, Wang H, Rejto P, Christensen J, Olson P. PEST domain mutations in Notch receptors comprise an oncogenic driver segment in triple-negative breast cancer sensitive to a γ-secretase inhibitor. Clin Cancer Res. 2015 Mar 15;21(6):1487-96. doi: 10.1158/1078-0432.CCR-14-1348. PubMed PMID: 25564152.
15: Yabuuchi S, Pai SG, Campbell NR, de Wilde RF, De Oliveira E, Korangath P, Streppel MM, Rasheed ZA, Hidalgo M, Maitra A, Rajeshkumar NV. Notch signaling pathway targeted therapy suppresses tumor progression and metastatic spread in pancreatic cancer. Cancer Lett. 2013 Jul 10;335(1):41-51. doi: 10.1016/j.canlet.2013.01.054. PubMed PMID: 23402814; PubMed Central PMCID: PMC3665739.
16: Arcaroli JJ, Powell RW, Varella-Garcia M, McManus M, Tan AC, Quackenbush KS, Pitts TM, Gao D, Spreafico A, Dasari A, Touban BM, Messersmith WA. ALDH+ tumor-initiating cells exhibiting gain in NOTCH1 gene copy number have enhanced regrowth sensitivity to a γ-secretase inhibitor and irinotecan in colorectal cancer. Mol Oncol. 2012 Jun;6(3):370-81. doi: 10.1016/j.molonc.2012.03.004. PubMed PMID: 22521243; PubMed Central PMCID: PMC4033713.
17: Aguirre SA, Liu L, Hosea NA, Scott W, May JR, Burns-Naas LA, Randolph S, Denlinger RH, Han B. Intermittent oral coadministration of a gamma secretase inhibitor with dexamethasone mitigates intestinal goblet cell hyperplasia in rats. Toxicol Pathol. 2014;42(2):422-34. doi: 10.1177/0192623313486315. PubMed PMID: 23651588.
18: Samore WR, Gondi CS. Brief overview of selected approaches in targeting pancreatic adenocarcinoma. Expert Opin Investig Drugs. 2014 Jun;23(6):793-807. doi: 10.1517/13543784.2014.902933. Review. PubMed PMID: 24673265.
19: Kaur G, Reinhart RA, Monks A, Evans D, Morris J, Polley E, Teicher BA. Bromodomain and hedgehog pathway targets in small cell lung cancer. Cancer Lett. 2016 Feb 28;371(2):225-39. doi: 10.1016/j.canlet.2015.12.001. PubMed PMID: 26683772; PubMed Central PMCID: PMC4738144.
20: Zhang T, Armstrong AJ. Docetaxel Resistance in Prostate Cancer: Taking It Up a Notch. Clin Cancer Res. 2015 Oct 15;21(20):4505-7. doi: 10.1158/1078-0432.CCR-15-1613. PubMed PMID: 26307134.

Explore Compound Types